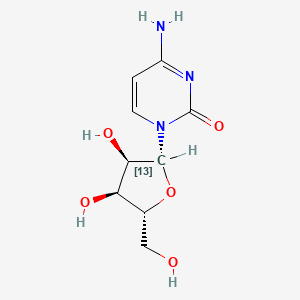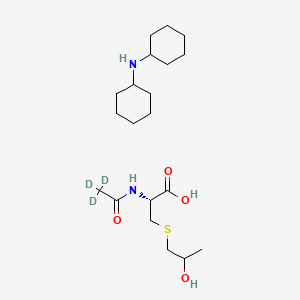
ASP-THR-GLY-HIS-GLY-LEU-ARG-LEU-ILE-HIS-TYR-SER-TYR-GLY-ALA-GLY-SER-THR-GLU-LYS-GLY
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “ASP-THR-GLY-HIS-GLY-LEU-ARG-LEU-ILE-HIS-TYR-SER-TYR-GLY-ALA-GLY-SER-THR-GLU-LYS-GLY” is a peptide composed of a sequence of amino acids. Each amino acid in this sequence plays a crucial role in the structure and function of the peptide. Peptides like this one are essential in various biological processes and have significant applications in scientific research, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of peptides like “ASP-THR-GLY-HIS-GLY-LEU-ARG-LEU-ILE-HIS-TYR-SER-TYR-GLY-ALA-GLY-SER-THR-GLU-LYS-GLY” typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Activation of Amino Acids: Each amino acid is activated using reagents like carbodiimides (e.g., DCC) or uronium salts (e.g., HBTU).
Coupling Reaction: The activated amino acid is coupled to the growing peptide chain on the resin.
Deprotection: Protecting groups on the amino acids are removed to allow for the next coupling reaction.
Cleavage: The completed peptide is cleaved from the resin using strong acids like trifluoroacetic acid (TFA).
Industrial Production Methods
Industrial production of peptides often employs automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. Additionally, purification techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity of the synthesized peptide.
化学反応の分析
Types of Reactions
Peptides can undergo various chemical reactions, including:
Oxidation: Peptides containing amino acids like cysteine can form disulfide bonds through oxidation.
Reduction: Disulfide bonds in peptides can be reduced to free thiols using reducing agents like dithiothreitol (DTT).
Substitution: Amino acid residues in peptides can be substituted with other amino acids through site-directed mutagenesis.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used as oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.
Substitution: Site-directed mutagenesis often involves the use of specific enzymes and primers to introduce mutations.
Major Products
The major products of these reactions depend on the specific modifications made to the peptide. For example, oxidation can lead to the formation of disulfide bonds, while reduction can result in free thiol groups.
科学的研究の応用
Peptides like “ASP-THR-GLY-HIS-GLY-LEU-ARG-LEU-ILE-HIS-TYR-SER-TYR-GLY-ALA-GLY-SER-THR-GLU-LYS-GLY” have numerous applications in scientific research:
Chemistry: Peptides are used as building blocks for the synthesis of more complex molecules and as catalysts in various chemical reactions.
Biology: Peptides play a crucial role in studying protein-protein interactions, enzyme functions, and cellular signaling pathways.
Medicine: Peptides are used in drug development, particularly in designing peptide-based therapeutics for diseases like cancer, diabetes, and infectious diseases.
Industry: Peptides are used in the production of cosmetics, food additives, and as bioactive agents in agricultural products.
作用機序
The mechanism of action of peptides depends on their specific sequence and structure. Peptides can interact with various molecular targets, including:
Receptors: Peptides can bind to cell surface receptors, triggering intracellular signaling pathways.
Enzymes: Peptides can act as substrates, inhibitors, or activators of enzymes, modulating their activity.
Ion Channels: Peptides can influence the opening and closing of ion channels, affecting cellular ion balance.
類似化合物との比較
Peptides similar to “ASP-THR-GLY-HIS-GLY-LEU-ARG-LEU-ILE-HIS-TYR-SER-TYR-GLY-ALA-GLY-SER-THR-GLU-LYS-GLY” include other sequences of amino acids that may differ in length or composition. Some similar compounds are:
Taspoglutide: A peptide with a sequence that includes modifications for enhanced stability and activity.
Neuroleukin: A peptide involved in neurotrophic activities.
These peptides share structural similarities but may have different biological functions and applications.
特性
CAS番号 |
152510-43-5 |
|---|---|
分子式 |
C96H147N29O32 |
分子量 |
2219.403 |
InChI |
InChI=1S/C96H147N29O32/c1-10-48(6)77(123-90(152)63(29-47(4)5)118-85(147)60(15-13-27-103-96(99)100)116-87(149)62(28-46(2)3)112-71(133)39-106-84(146)66(32-54-35-101-44-109-54)113-72(134)40-107-93(155)78(50(8)128)124-81(143)58(98)34-75(138)139)94(156)121-67(33-55-36-102-45-110-55)89(151)120-65(31-53-18-22-57(131)23-19-53)88(150)122-69(43-127)91(153)119-64(30-52-16-20-56(130)21-17-52)83(145)105-37-70(132)111-49(7)80(142)104-38-73(135)114-68(42-126)92(154)125-79(51(9)129)95(157)117-61(24-25-74(136)137)86(148)115-59(14-11-12-26-97)82(144)108-41-76(140)141/h16-23,35-36,44-51,58-69,77-79,126-131H,10-15,24-34,37-43,97-98H2,1-9H3,(H,101,109)(H,102,110)(H,104,142)(H,105,145)(H,106,146)(H,107,155)(H,108,144)(H,111,132)(H,112,133)(H,113,134)(H,114,135)(H,115,148)(H,116,149)(H,117,157)(H,118,147)(H,119,153)(H,120,151)(H,121,156)(H,122,150)(H,123,152)(H,124,143)(H,125,154)(H,136,137)(H,138,139)(H,140,141)(H4,99,100,103)/t48-,49-,50+,51+,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,77-,78-,79-/m0/s1 |
InChIキー |
CSPHERZMBHCBDE-RPXMCFAHSA-N |
SMILES |
CCC(C)C(C(=O)NC(CC1=CNC=N1)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NCC(=O)NC(C)C(=O)NCC(=O)NC(CO)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)NCC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(C)C)NC(=O)CNC(=O)C(CC4=CNC=N4)NC(=O)CNC(=O)C(C(C)O)NC(=O)C(CC(=O)O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














